REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([I:8])=[CH:6][N:5]=[C:4]([Cl:9])[CH:3]=1.C(N(CC)CC)C.[CH3:17][S:18](Cl)(=[O:20])=[O:19]>ClCCl>[Cl:9][C:4]1[CH:3]=[C:2]([N:1]([S:18]([CH3:17])(=[O:20])=[O:19])[S:18]([CH3:17])(=[O:20])=[O:19])[C:7]([I:8])=[CH:6][N:5]=1
|
Name
|
|
Quantity
|
1.01 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(=NC=C1I)Cl
|
Name
|
|
Quantity
|
8.5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
2.48 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1.56 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
4.2 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1.25 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.78 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
2.1 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature for 100 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The suspension was cooled in an ice/water bath
|
Type
|
TEMPERATURE
|
Details
|
was then cooled in ice
|
Type
|
CUSTOM
|
Details
|
To the cooled reaction
|
Type
|
STIRRING
|
Details
|
stirring at room temperature
|
Type
|
WAIT
|
Details
|
was continued for 16 h
|
Duration
|
16 h
|
Type
|
WASH
|
Details
|
washed twice with water
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with dichloromethane
|
Reaction Time |
100 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C(=C1)N(S(=O)(=O)C)S(=O)(=O)C)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.188 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 72.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |